molecular formula C16H10F3N3O4 B12117555 Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- CAS No. 927993-05-3

Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-

Cat. No.: B12117555
CAS No.: 927993-05-3
M. Wt: 365.26 g/mol
InChI Key: WTMJPGRRSLNUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- is a complex organic compound that features a quinazoline core substituted with an amino group, a trifluoromethyl group, and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- typically involves multi-step organic reactions. . The amino and hydroxy groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinazoline derivative with a carbonyl group.

Scientific Research Applications

Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its quinazoline core.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Properties

CAS No.

927993-05-3

Molecular Formula

C16H10F3N3O4

Molecular Weight

365.26 g/mol

IUPAC Name

5-[6-amino-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H10F3N3O4/c17-16(18,19)15-21-11-3-1-7(20)5-9(11)13(24)22(15)8-2-4-12(23)10(6-8)14(25)26/h1-6,23H,20H2,(H,25,26)

InChI Key

WTMJPGRRSLNUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C(=N2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.